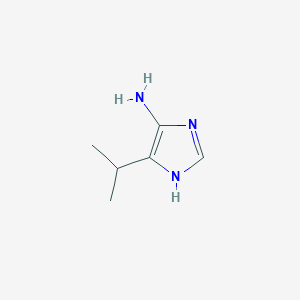

4-Isopropyl-1H-imidazole-5-amine

Description

Contextualization within Imidazole (B134444) Chemistry and Its Derivatives

Imidazole is a five-membered planar, aromatic heterocycle containing two nitrogen atoms. tsijournals.comisca.me This fundamental structure is a cornerstone in heterocyclic chemistry due to its unique electronic properties and ability to participate in hydrogen bonding. ajrconline.org The imidazole nucleus is amphiprotic, meaning it can act as both an acid and a base. tsijournals.comnih.gov Its aromaticity lends it considerable stability, while the nitrogen atoms provide sites for reactivity and coordination. numberanalytics.com

The true versatility of imidazole chemistry lies in the vast array of derivatives that can be generated through substitution on the carbon and nitrogen atoms of the ring. These modifications give rise to a diverse family of compounds with a wide spectrum of chemical and physical properties. tsijournals.comnih.gov 4-Isopropyl-1H-imidazole-5-amine is one such derivative. The presence of an isopropyl group at the 4-position and an amine group at the 5-position on the imidazole ring defines its specific chemical character and potential for further chemical transformations. The amine group, for example, can undergo nucleophilic substitution reactions, allowing for the synthesis of more complex molecules.

The properties of imidazole derivatives are highly dependent on their substituents. For instance, the introduction of different groups can modulate the basicity, polarity, and steric hindrance of the molecule, which in turn influences its reactivity and interactions with other chemical species.

Historical Perspectives on Related Imidazole Scaffold Research

The journey of imidazole chemistry began in 1858 when it was first synthesized by Heinrich Debus from glyoxal (B1671930) and formaldehyde (B43269) in ammonia. tsijournals.comnih.gov However, derivatives of imidazole were known even before this, dating back to the 1840s. nih.gov A significant impetus for research into the imidazole scaffold came from the discovery that this ring system is a core component of many essential biological molecules. biomedpharmajournal.org

Key natural products containing the imidazole ring include the amino acid histidine, which plays a crucial role in the structure and function of many proteins and enzymes, and purines, which are fundamental components of nucleic acids like DNA and RNA. isca.mebiomedpharmajournal.org The discovery of histamine, another imidazole-containing compound involved in local immune responses and as a neurotransmitter, further underscored the biological significance of this heterocyclic system. nih.gov These early findings sparked extensive research into the synthesis and properties of a wide range of imidazole derivatives, a field that continues to be highly active today. ajrconline.orgnih.gov The development of synthetic methods, such as the Debus-Radziszewski imidazole synthesis and the Van Leusen imidazole synthesis, has been crucial for exploring the chemical space of these compounds. numberanalytics.com

Significance and Research Potential of 4-Isopropyl-1H-imidazole-5-amine in Contemporary Chemical Science

In modern chemical science, 4-Isopropyl-1H-imidazole-5-amine is recognized primarily for its role as a versatile building block or intermediate in organic synthesis. Its specific substitution pattern makes it a valuable precursor for creating more complex molecules, particularly in the development of new materials and in medicinal chemistry research. ajrconline.org

The research potential of 4-Isopropyl-1H-imidazole-5-amine lies in its utility for constructing larger, more elaborate chemical structures. The amine group at the 5-position can readily participate in various chemical reactions, such as substitution, allowing for the attachment of other molecular fragments. This makes it a key component in the synthesis of targeted libraries of compounds for screening purposes in drug discovery.

Furthermore, the imidazole scaffold itself is known to interact with various biological targets. nih.gov Consequently, derivatives like 4-Isopropyl-1H-imidazole-5-amine are of interest in biological research for their potential as ligands in coordination chemistry and for studying enzyme inhibition. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby disrupting biochemical pathways. This potential for biological interaction drives ongoing research into the applications of this and related substituted imidazoles. ajrconline.orgresearchgate.net

Below is a table summarizing some of the key chemical properties and identifiers for 4-Isopropyl-1H-imidazole-5-amine.

| Property | Value |

| IUPAC Name | 4-propan-2-yl-1H-imidazol-5-amine |

| Molecular Formula | C6H11N3 |

| Applications | Building block for synthesis, study of enzyme inhibitors, ligand in coordination chemistry. |

Properties

IUPAC Name |

5-propan-2-yl-1H-imidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-4(2)5-6(7)9-3-8-5/h3-4H,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUZWFWTALACQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Isopropyl 1h Imidazole 5 Amine

Established Synthetic Routes and Reaction Pathways

The synthesis of the 4-Isopropyl-1H-imidazole-5-amine scaffold can be achieved through both multi-step and one-pot methodologies. These established routes provide reliable, albeit sometimes lengthy, pathways to the target molecule.

Multi-Step Synthesis Approaches for the Imidazole (B134444) Core

Multi-step syntheses often involve the initial construction of the imidazole ring followed by the introduction or modification of substituents. A common strategy for forming the imidazole core is the reaction of a 1,2-dicarbonyl compound with an aldehyde and an amine source, typically ammonium (B1175870) acetate (B1210297). nih.gov In the context of 4-Isopropyl-1H-imidazole-5-amine, a plausible multi-step approach would involve the use of a precursor already containing the isopropyl group.

Another established route is the van Leusen imidazole synthesis, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent. mdpi.com This method allows for the formation of the imidazole ring through the reaction of TosMIC with an imine. For the synthesis of the target compound, a multi-step sequence could involve the initial formation of an appropriate imine, followed by a TosMIC-mediated cyclization. mdpi.com

A general representation of a multi-step synthesis for a substituted imidazole is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Imine Formation | Aldehyde, Primary Amine, Room Temperature | Imine Intermediate |

| 2 | Cyclization | TosMIC, K2CO3, CH3CN, Microwave Irradiation | Substituted Imidazole |

This table represents a generalized multi-step approach; specific conditions would need to be optimized for the synthesis of 4-Isopropyl-1H-imidazole-5-amine.

One-Pot Reaction Protocols for 4-Isopropyl-1H-imidazole-5-amine

One-pot syntheses offer a more streamlined approach by combining multiple reaction steps into a single procedure, thereby reducing reaction time and waste. asianpubs.org For the synthesis of substituted imidazoles, four-component condensation reactions are particularly effective. researchgate.netresearchgate.net These reactions typically involve a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate. researchgate.net

A one-pot synthesis for a 1,2,4,5-tetrasubstituted imidazole, which shares a similar core structure, is often carried out under solvent-free conditions or in a green solvent like ethanol. nih.govresearchgate.net The reaction can be promoted by a variety of catalysts. researchgate.net

Novel and Green Chemistry Approaches to Synthesis

Recent advancements in chemical synthesis have focused on the development of more sustainable and efficient methods. These "green" approaches aim to minimize environmental impact by using less hazardous materials, reducing energy consumption, and improving atom economy.

Catalyst-Mediated Synthetic Transformations

A wide array of catalysts has been employed to facilitate the synthesis of substituted imidazoles with high yields and selectivity. These include:

Lewis Acids: Nano-TiCl4·SiO2 has been shown to be an efficient and reusable catalyst for the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. researchgate.net

Zeolites: ZSM-11 zeolites have demonstrated high catalytic activity in the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov

Ionic Liquids: Brønsted acidic ionic liquids have been utilized as effective and recyclable catalysts for promoting various organic reactions, including the synthesis of imidazoles. sharif.edu

Nanoparticles: Magnetic nanoparticles supporting a Lewis acidic deep eutectic solvent have been developed as a mild and highly efficient catalyst for the synthesis of trisubstituted and tetrasubstituted imidazoles. rsc.org

The table below summarizes various catalysts used in the synthesis of substituted imidazoles:

| Catalyst | Reaction Type | Conditions | Advantages |

| Nano-TiCl4·SiO2 | Four-component condensation | Solvent-free, 110 °C | High yields, reusability researchgate.netresearchgate.net |

| ZSM-11 Zeolite | Four-component condensation | Solvent-free | High catalytic activity, reusability nih.gov |

| [Pyridine-SO3H]Cl | Four-component condensation | Solvent-free, 100 °C | Green, reusable, high yields sharif.edu |

| LADES@MNP | Multi-component reaction | Solvent-free, sonication | Mild conditions, high yields, easy recovery rsc.org |

Solvent-Free and Environmentally Benign Methodologies

Solvent-free reactions represent a significant advancement in green chemistry by eliminating the need for potentially harmful organic solvents. asianpubs.orgepa.gov The synthesis of various imidazole derivatives has been successfully achieved under solvent-free conditions, often with heating. asianpubs.orgnih.gov These methods not only reduce environmental pollution but can also lead to shorter reaction times and higher yields. asianpubs.org The use of water as a solvent is another environmentally friendly approach that has been explored for the synthesis of imidazoles. mdpi.com

Microwave-Assisted and Photochemical Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering rapid reaction times, improved yields, and enhanced product selectivity compared to conventional heating methods. nih.govresearchgate.net The synthesis of a variety of substituted imidazoles has been successfully achieved using microwave irradiation, often in one-pot, multi-component reactions. nih.govacs.org For instance, the microwave-assisted cycloaddition of TosMIC with imines has been used to produce 1-substituted 5-aryl-1H-imidazoles. mdpi.com

Photochemical methods, while less commonly reported for this specific class of compounds, represent another potential green chemistry approach. These techniques utilize light to initiate chemical reactions and can offer unique reactivity pathways.

Stereoselective Synthesis Considerations for Related Analogues

While 4-Isopropyl-1H-imidazole-5-amine itself is achiral, analogues containing stereocenters are of significant interest, particularly in drug discovery. The stereoselective synthesis of such analogues requires precise control over the formation of chiral centers.

For analogues where a chiral center is introduced, asymmetric organocatalysis has emerged as a powerful strategy. Chiral bicyclic imidazole catalysts, for instance, have been successfully used in various enantioselective reactions. acs.org These catalysts can be prepared from readily available materials like imidazole and acrolein, and their derivatives have been applied in asymmetric acylations and phosphorylations. acs.org Another approach involves the use of chiral phosphoric acids to catalyze asymmetric multi-component reactions, which has been demonstrated in the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.gov This methodology could potentially be adapted for the synthesis of chiral analogues of 4-Isopropyl-1H-imidazole-5-amine.

Biocatalysis offers a green and highly selective alternative for creating chiral compounds. Enzymes such as monooxygenases and lactonases have been employed for the enantioselective synthesis of chiral sulfur-containing molecules, showcasing the potential of biocatalysts to achieve high enantioselectivity (up to 99% ee). ucl.ac.uk Such biocatalytic strategies could be explored for the asymmetric synthesis of chiral imidazole derivatives.

Key considerations for stereoselective synthesis are outlined in the table below:

| Stereoselective Approach | Catalyst/Method Type | Potential Application for Analogues | Reported Efficiency |

| Asymmetric Organocatalysis | Chiral Bicyclic Imidazoles | Enantioselective functionalization of the imidazole core or its precursors. | Good to excellent enantioselectivities in various reactions. acs.org |

| Chiral Acid Catalysis | Chiral Phosphoric Acids | Asymmetric multi-component reactions to construct the chiral imidazole ring. | Excellent yields and enantioselectivities reported for related heterocyclic systems. nih.gov |

| Biocatalysis | Monooxygenases, Lactonases | Enantio- and diastereoselective synthesis of chiral precursors or direct modification of the imidazole ring. | High conversions and enantiomeric excesses (up to >99%) have been achieved for other classes of compounds. ucl.ac.uk |

Process Optimization and Scale-Up Methodologies for Research Quantities

Transitioning a synthetic route from a small-scale laboratory procedure to the production of larger research quantities necessitates careful process optimization and consideration of scale-up factors. The primary goals are to ensure safety, improve efficiency, and maintain product purity. labmanager.comcatsci.com

A critical first step is the optimization of reaction conditions. This involves systematically varying parameters such as temperature, pressure, reaction time, and the concentration of reactants and catalysts. numberanalytics.com For instance, in the synthesis of related heterocyclic compounds, careful control of these parameters has been shown to be crucial for maximizing yield and minimizing by-product formation. The choice of solvent is also critical, with greener and more sustainable options being increasingly preferred. nih.gov

When scaling up, heat transfer becomes a significant challenge. Reactions that are easily managed on a small scale can become difficult to control in larger vessels due to changes in the surface-area-to-volume ratio, which can lead to thermal runaways in exothermic reactions. catsci.com Therefore, a thorough understanding of the reaction's thermal profile is essential.

For producing research quantities, the development of a robust purification method is paramount. While chromatography is common in the lab, it can be cumbersome and costly on a larger scale. Crystallization and distillation are often more practical for purifying larger batches of material. chemdiv.com

Modern approaches like microwave-assisted synthesis and continuous flow chemistry can offer significant advantages for scale-up. numberanalytics.comchemdiv.com Microwave heating can drastically reduce reaction times, while continuous flow reactors provide better control over reaction parameters, enhance safety, and can be run for extended periods to produce larger quantities of the target compound. numberanalytics.com

The following table summarizes key aspects of process optimization and scale-up:

| Parameter/Method | Considerations for Optimization and Scale-Up | Impact on Synthesis |

| Reaction Conditions | Temperature, pressure, concentration, and reaction time must be finely tuned. | Affects reaction rate, yield, and impurity profile. numberanalytics.com |

| Solvent Selection | Choice of solvent impacts reaction kinetics, solubility, and ease of workup. Green solvents are preferred. | Influences reaction efficiency and environmental impact. nih.gov |

| Heat Transfer | The ability to control temperature is crucial, especially for exothermic reactions. | Poor heat transfer can lead to side reactions or thermal runaway. catsci.com |

| Purification | Methods like crystallization or distillation are often more scalable than chromatography. | Determines the final purity of the compound and the overall process efficiency. chemdiv.com |

| Advanced Technologies | Microwave synthesis and continuous flow reactors can offer better control and efficiency. | Can lead to shorter reaction times, improved safety, and easier scale-up. numberanalytics.comchemdiv.com |

Chemical Reactivity, Derivatization, and Transformation Studies of 4 Isopropyl 1h Imidazole 5 Amine

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is generally susceptible to electrophilic attack, and the presence of the strongly electron-donating amino group at the 5-position is expected to further activate the ring, directing incoming electrophiles to specific positions.

While specific halogenation studies on 4-Isopropyl-1H-imidazole-5-amine are not extensively detailed in the available literature, the general reactivity of amino-substituted imidazoles suggests that halogenation would proceed readily. The amino group is a powerful activating group, making the imidazole ring highly susceptible to electrophilic halogenating agents. It is anticipated that halogenation would occur at the C2 position of the imidazole ring, which is the most electron-rich position activated by the adjacent amino group.

Common halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) would likely be effective. The reaction would be expected to proceed under mild conditions, potentially at room temperature.

Table 1: Illustrative Halogenation Reactions of 4-Isopropyl-1H-imidazole-5-amine

| Halogenating Agent | Expected Product |

| N-Bromosuccinimide (NBS) | 2-Bromo-4-isopropyl-1H-imidazole-5-amine |

| N-Chlorosuccinimide (NCS) | 2-Chloro-4-isopropyl-1H-imidazole-5-amine |

| N-Iodosuccinimide (NIS) | 2-Iodo-4-isopropyl-1H-imidazole-5-amine |

Aromatic nitration and sulfonation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.orglibretexts.org For 4-Isopropyl-1H-imidazole-5-amine, these reactions would introduce a nitro (-NO2) or a sulfonic acid (-SO3H) group onto the imidazole ring, respectively. The amino group's strong activating nature would facilitate these substitutions. However, the acidic conditions typically employed for these reactions (e.g., a mixture of nitric acid and sulfuric acid for nitration, or fuming sulfuric acid for sulfonation) could lead to protonation of the basic amino and imidazole nitrogen atoms, which would deactivate the ring towards electrophilic attack. masterorganicchemistry.comyoutube.com Therefore, milder reagents and conditions might be necessary to achieve successful substitution without significant side reactions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Product |

| Nitration | Nitric acid/Sulfuric acid (under controlled conditions) | 2-Nitro-4-isopropyl-1H-imidazole-5-amine |

| Sulfonation | Fuming sulfuric acid (oleum) | 5-Amino-4-isopropyl-1H-imidazole-2-sulfonic acid |

The imidazole ring of 4-Isopropyl-1H-imidazole-5-amine contains two nitrogen atoms, both of which are potentially nucleophilic and can undergo alkylation or acylation. The N-1 nitrogen is part of the aromatic system, while the amino group nitrogen at the 5-position is exocyclic. Alkylation, typically with alkyl halides, or acylation with acyl chlorides or anhydrides, could occur at either of these nitrogens. The regioselectivity of these reactions would depend on the specific reagents, reaction conditions (such as the presence of a base), and the relative nucleophilicity of the nitrogen atoms.

Nucleophilic Reactivity of the Amino Group

The primary amino group at the 5-position of 4-Isopropyl-1H-imidazole-5-amine is a key site for nucleophilic reactions, allowing for a wide range of derivatizations.

The amino group can readily react with acylating agents such as acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides would yield sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. These transformations are valuable for introducing a variety of substituents and modifying the electronic properties of the molecule.

Table 3: Amidation and Sulfonamidation of 4-Isopropyl-1H-imidazole-5-amine

| Reagent | Product Type | Example Product |

| Acetyl chloride | Amide | N-(4-Isopropyl-1H-imidazol-5-yl)acetamide |

| Benzoyl chloride | Amide | N-(4-Isopropyl-1H-imidazol-5-yl)benzamide |

| Benzenesulfonyl chloride | Sulfonamide | N-(4-Isopropyl-1H-imidazol-5-yl)benzenesulfonamide |

| Methanesulfonyl chloride | Sulfonamide | N-(4-Isopropyl-1H-imidazol-5-yl)methanesulfonamide |

A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. youtube.com They are typically formed by the condensation of a primary amine with an aldehyde or a ketone. The primary amino group of 4-Isopropyl-1H-imidazole-5-amine can react with various carbonyl compounds to form the corresponding Schiff bases (imines). youtube.comnih.govnih.gov This reaction is generally reversible and is often carried out under conditions that facilitate the removal of water, such as azeotropic distillation. The formation of Schiff bases provides a versatile method for introducing a wide array of substituents onto the amino nitrogen.

Table 4: Formation of Schiff Bases from 4-Isopropyl-1H-imidazole-5-amine

| Carbonyl Compound | Expected Schiff Base Product |

| Benzaldehyde | (E)-N-Benzylidene-4-isopropyl-1H-imidazol-5-amine |

| Acetone | (E)-N-(Propan-2-ylidene)-4-isopropyl-1H-imidazol-5-amine |

| Salicylaldehyde | 2-(((E)-(4-Isopropyl-1H-imidazol-5-yl)imino)methyl)phenol |

Reductive Amination Strategies

Reductive amination is a powerful method for the N-alkylation of amines. masterorganicchemistry.comwikipedia.org For 4-Isopropyl-1H-imidazole-5-amine, the 5-amino group can serve as the nucleophile, reacting with a variety of aldehydes and ketones to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. This one-pot reaction avoids the problems of over-alkylation often encountered in direct alkylation with alkyl halides. masterorganicchemistry.com

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comorganic-chemistry.org The reaction is typically performed under weakly acidic conditions, which facilitate imine formation. wikipedia.org This strategy allows for the introduction of a wide array of substituents onto the 5-amino group, significantly expanding the chemical space accessible from the parent compound. For instance, reaction with various aldehydes and ketones can yield N-alkylated derivatives, a common strategy in the synthesis of N-substituted amino acids and other biologically relevant molecules. rsc.orgresearchgate.net

Table 1: Potential Reductive Amination Reactions

| Carbonyl Compound | Reducing Agent | Potential Product |

|---|---|---|

| Formaldehyde (B43269) | NaBH(OAc)₃ | N,N-Dimethyl-4-isopropyl-1H-imidazol-5-amine |

| Acetone | NaBH₃CN | N-Isopropyl-4-isopropyl-1H-imidazol-5-amine |

| Benzaldehyde | NaBH(OAc)₃ | N-Benzyl-4-isopropyl-1H-imidazol-5-amine |

| Cyclohexanone | NaBH₃CN | N-Cyclohexyl-4-isopropyl-1H-imidazol-5-amine |

Transformations Involving the Isopropyl Moiety

The isopropyl group attached to the C4 position of the imidazole ring offers sites for further functionalization, although these transformations are generally less facile than those involving the amino group or the imidazole ring itself. The tertiary C-H bond of the isopropyl group is a potential site for oxidation.

Drawing parallels with the oxidation of alkyl-substituted aromatic systems, benzylic-type oxidation could be achieved using strong oxidizing agents. For example, ruthenium catalysts have been used for the selective oxidation of alcohols in imidazolium-based ionic liquids, suggesting the compatibility of the imidazole core under certain oxidative conditions. rsc.org Such a transformation could potentially convert the isopropyl group into a tertiary alcohol (2-(5-amino-1H-imidazol-4-yl)propan-2-ol). Further oxidation could yield the corresponding ketone (2-(5-amino-1H-imidazol-4-yl)acetone). Additionally, free-radical halogenation could introduce a halogen atom at the tertiary carbon, creating a handle for subsequent nucleophilic substitution reactions.

Table 2: Hypothetical Transformations of the Isopropyl Group

| Reagent(s) | Proposed Transformation | Potential Product |

|---|---|---|

| KMnO₄, heat | Oxidation | 2-(5-Amino-1H-imidazol-4-yl)propan-2-ol |

| N-Bromosuccinimide, AIBN | Radical Bromination | 4-(2-Bromo-2-propanyl)-1H-imidazol-5-amine |

| CrO₃, H₂SO₄ | Oxidation | 2-(5-Amino-1H-imidazol-4-yl)acetone |

Cyclization Reactions and Heterocycle Fusion Strategies

The 4-amino-5-NH arrangement within the 4-Isopropyl-1H-imidazole-5-amine structure is analogous to an ortho-diamine system, making it an excellent precursor for the synthesis of fused heterocyclic systems. This vicinal relationship between the exocyclic amino group and the endocyclic N1-H allows for condensation reactions with various bifunctional electrophiles to construct new rings.

This approach is a well-established strategy for building complex heterocyclic frameworks, such as imidazo[4,5-b]pyridines and purine (B94841) analogues, from ortho-diaminopyridines or 4,5-diaminoimidazoles. organic-chemistry.orgnih.gov For example, reaction with 1,2-dicarbonyl compounds like glyoxal (B1671930) or benzil (B1666583) would lead to the formation of fused pyrazine (B50134) rings, yielding substituted imidazo[4,5-b]pyrazines. Similarly, condensation with α-haloketones or β-ketoesters can be employed to construct other fused six- or seven-membered rings. These reactions often proceed via simple heating or with a promoter like chlorotrimethylsilane. organic-chemistry.org The synthesis of such fused imidazoles is of significant interest due to their prevalence in pharmaceuticals and natural products. rsc.org

Table 3: Potential Cyclization Reactions to Form Fused Heterocycles

| Cyclizing Agent | Resulting Fused System | Example Product Name |

|---|---|---|

| Benzil | Imidazo[4,5-b]pyrazine | 6-Isopropyl-2,3-diphenyl-1H-imidazo[4,5-b]pyrazine |

| Diethyl oxalate | Imidazo[4,5-b]pyrazine-dione | 6-Isopropyl-1,5-dihydro-imidazo[4,5-b]pyrazine-2,3-dione |

| 1,1,3,3-Tetramethoxypropane | Imidazo[4,5-d]pyrimidine | 6-Isopropyl-7H-imidazo[4,5-d]pyrimidine |

| Carbon disulfide | Imidazo[4,5-d]imidazole-thione | 5-Isopropyl-1,6-dihydro-2H-imidazo[4,5-d]imidazole-2-thione |

Metal-Catalyzed Coupling Reactions and Functionalization

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. wikipedia.org To utilize 4-Isopropyl-1H-imidazole-5-amine in Suzuki-Miyaura, Heck, or Sonogashira couplings, it would first need to be converted into a suitable coupling partner, typically a halo-imidazole. The C2 position of the imidazole ring is a prime candidate for halogenation.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like a boronic acid or ester) with an organohalide. youtube.comyoutube.com An efficient protocol for the Suzuki-Miyaura coupling of unprotected haloimidazoles has been reported, demonstrating its utility for creating aryl-substituted imidazoles. researchgate.netacs.org A 2-halo-4-isopropyl-1H-imidazole-5-amine derivative could be coupled with various aryl or heteroaryl boronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to generate 2-aryl-4-isopropyl-1H-imidazole-5-amines. nih.gov

Heck Reaction: The Heck reaction couples an organohalide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com A 2-halo-4-isopropyl-1H-imidazole-5-amine could react with alkenes like styrene (B11656) or acrylates in the presence of a palladium catalyst and a base to yield 2-vinyl-substituted imidazoles. Palladium-benzimidazole catalysts have shown high activity in Heck reactions. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgyoutube.comnih.govyoutube.com A 2-halo-4-isopropyl-1H-imidazole-5-amine could be coupled with terminal alkynes to produce 2-alkynyl-imidazole derivatives, which are valuable intermediates for further transformations. nih.gov

Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions of a 2-Iodo-4-isopropyl-1H-imidazole-5-amine Derivative

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-imidazoles |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 2-Vinyl-imidazoles |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-imidazoles |

Direct C-H activation offers a more atom-economical approach to functionalization, avoiding the need for pre-halogenation of the substrate. nih.gov For the imidazole ring, the C2-H bond is the most acidic and generally the most reactive site for direct functionalization.

Palladium-catalyzed direct C-H arylation at the C2 and C5 positions of imidazoles has been successfully demonstrated. researchgate.netacs.org Using a suitable palladium catalyst and an aryl halide, it is conceivable that the C2 position of 4-Isopropyl-1H-imidazole-5-amine could be directly arylated. Rhodium catalysts have also been employed for the direct alkylation and arylation of nitrogen heterocycles. nih.gov

Furthermore, the sp³ C-H bonds of the isopropyl group and the α-C-H bond of the amino group (after N-protection or derivatization) represent targets for functionalization. Direct sp³ C-H bond activation adjacent to nitrogen in heterocycles is an emerging area of research. rsc.orgnih.gov While challenging, specialized catalyst systems could potentially enable the direct coupling of the isopropyl group's tertiary carbon with other fragments.

Table 5: Potential C-H Activation and Functionalization Reactions

| C-H Bond Target | Reaction Type | Reagent(s) | Potential Product |

|---|---|---|---|

| Imidazole C2-H | Direct Arylation | Aryl Bromide, Pd(OAc)₂, Ligand, Base | 2-Aryl-4-isopropyl-1H-imidazol-5-amine |

| Imidazole C2-H | Direct Alkylation | Alkene, Rh-catalyst | 2-Alkyl-4-isopropyl-1H-imidazol-5-amine |

| Isopropyl C-H (tertiary) | Oxidative Coupling | Arene, Pd-catalyst, Oxidant | 4-(1-Aryl-1-methylethyl)-1H-imidazol-5-amine |

Photochemical and Electrochemical Transformation Pathways

The imidazole ring is known to participate in various photochemical and electrochemical reactions. These methods can provide alternative pathways for transformation that are not accessible through traditional thermal reactions.

Photochemical Reactions: Imidazole derivatives can undergo photo-oxidation reactions, particularly in the presence of oxygen and UV light. rsc.org The mechanism can involve self-sensitized singlet oxygen, leading to the formation of intermediates like 1,2-dioxetanes that can cleave the imidazole ring. The atmospheric oxidation of imidazole initiated by hydroxyl radicals has also been studied, indicating that OH-addition to the carbon atoms is a major pathway. rsc.orgrsc.orgacs.org Some complex imidazole derivatives have been shown to act as fluorescent photoswitches, where UV light induces a reversible conformational change leading to a change in fluorescence. rsc.org It is plausible that 4-Isopropyl-1H-imidazole-5-amine could undergo similar photo-oxidation or participate in [2+2] photocycloaddition reactions with unsaturated compounds like nitriles. acs.org

Electrochemical Reactions: The electrochemical oxidation of imidazole and its derivatives has been shown to produce oligomers or polymers where the imidazole units are linked, though these products are typically not electrically conductive. acs.orgacs.org The mechanism is proposed to involve the formation of a radical cation by electron removal from a nitrogen atom, followed by coupling. acs.org Such electrochemical methods could be used to create novel materials or as a synthetic tool for dimerization or oligomerization of 4-Isopropyl-1H-imidazole-5-amine.

Table 6: Potential Photochemical and Electrochemical Transformations

| Method | Condition(s) | Potential Transformation |

|---|---|---|

| Photochemistry | UV light, O₂ | Photo-oxidation, Ring Cleavage |

| Photochemistry | UV light, Unsaturated Nitrile | [2+2] Cycloaddition |

| Electrochemistry | Anodic Oxidation | Dimerization/Oligomerization |

| Electrochemistry | Anodic Oxidation in presence of other nucleophiles | Functionalization via radical cation intermediate |

Spectroscopic and Advanced Analytical Characterization Methodologies for 4 Isopropyl 1h Imidazole 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-Isopropyl-1H-imidazole-5-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecule's carbon-hydrogen framework.

One-dimensional ¹H and ¹³C NMR are fundamental for verifying the primary structure of the compound.

¹H NMR: The proton NMR spectrum of 4-Isopropyl-1H-imidazole-5-amine is expected to show distinct signals corresponding to each type of proton in the molecule. The isopropyl group would present as a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, a characteristic pattern indicating their mutual coupling. The imidazole (B134444) ring has a single proton at the C2 position, which would likely appear as a singlet in the aromatic region of the spectrum. The protons of the amine (NH₂) group at C5 and the N-H of the imidazole ring would typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For 4-Isopropyl-1H-imidazole-5-amine, five distinct signals are anticipated. The imidazole ring would show three signals for its three carbons (C2, C4, and C5). The isopropyl group would contribute two signals: one for the two equivalent methyl carbons and one for the methine carbon. The chemical shifts of the ring carbons are indicative of their electronic environment within the heterocyclic system.

A summary of the expected NMR signals is presented below.

| Assignment | Expected ¹H NMR Signal | Expected ¹³C NMR Signal |

| Imidazole C2-H | Singlet | Aromatic Region |

| Imidazole C4 | - | Aromatic Region |

| Imidazole C5 | - | Aromatic Region |

| Isopropyl CH | Septet | Aliphatic Region |

| Isopropyl CH₃ | Doublet | Aliphatic Region |

| Amine NH₂ | Broad Singlet | - |

| Imidazole NH | Broad Singlet | - |

Two-dimensional (2D) NMR techniques are employed to establish connectivity between atoms and to resolve complex structural questions.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 4-Isopropyl-1H-imidazole-5-amine, a COSY spectrum would definitively link the isopropyl methine proton to the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This is crucial for unambiguously assigning the signals in the ¹³C spectrum based on the more easily assigned ¹H spectrum. It would show correlations between the C2-H and the C2 carbon, the isopropyl CH proton and its carbon, and the isopropyl CH₃ protons and their carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is vital for piecing together the molecular skeleton. For instance, it would show correlations from the isopropyl methine proton to the C4 carbon of the imidazole ring, confirming the attachment point of the isopropyl group. It could also show correlations between the C2-H proton and both the C4 and C5 carbons, confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show spatial proximity between the protons of the isopropyl group and the protons on the adjacent imidazole ring.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which provides further structural clues.

ESI and MALDI are soft ionization techniques that are ideal for analyzing organic molecules without causing excessive fragmentation.

ESI-MS: Electrospray ionization is a common technique for determining the molecular weight of polar molecules. For 4-Isopropyl-1H-imidazole-5-amine, ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion peak [M+H]⁺. The analysis of related imidazole compounds by ESI-MS is a standard method for verifying molecular weight.

MALDI-TOF MS: This technique is suitable for a broad range of molecular masses and involves embedding the analyte in a matrix that absorbs laser energy. While often used for larger molecules, it can be adapted for smaller molecules. It is a powerful tool for obtaining molecular weight information and can be used to analyze complex mixtures.

A key aspect of mass spectrometry is the analysis of fragmentation patterns, which can help confirm a proposed structure. Common fragmentation pathways for compounds like 4-Isopropyl-1H-imidazole-5-amine might include the loss of a methyl group ([M-CH₃]⁺) from the isopropyl substituent or cleavage leading to the stable imidazole ring structure. youtube.commiamioh.edu

HRMS provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule. For 4-Isopropyl-1H-imidazole-5-amine (C₆H₁₁N₃), HRMS would confirm the molecular formula by matching the measured mass of the [M+H]⁺ ion to its calculated theoretical mass. This technique is routinely used to provide unambiguous identification of newly synthesized imidazole derivatives. scirp.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum of 4-Isopropyl-1H-imidazole-5-amine would display characteristic absorption bands. The N-H stretching vibrations of both the primary amine (NH₂) and the imidazole ring N-H would appear as distinct bands in the region of 3100-3400 cm⁻¹. C-H stretching vibrations from the isopropyl group and the imidazole ring would be observed around 2850-3100 cm⁻¹. Furthermore, C=N and C=C stretching vibrations within the imidazole ring are expected in the 1500-1650 cm⁻¹ region. The presence and shape of these bands provide direct evidence for the key functional groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals where they might be weak or absent in the IR spectrum. For 4-Isopropyl-1H-imidazole-5-amine, Raman spectroscopy would be particularly useful for observing the C=C and C=N vibrations of the imidazole ring. researchgate.netmdpi.com The study of similar imidazole systems has demonstrated the utility of combining IR and Raman spectroscopy for a complete vibrational analysis. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Purity Analysis

UV-Visible spectroscopy is a valuable tool for characterizing the electronic transitions within 4-Isopropyl-1H-imidazole-5-amine and for assessing its purity. The imidazole ring system, being aromatic, exhibits characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the nature and position of substituents on the ring.

For imidazole and its simple derivatives, π→π* transitions are the most commonly observed electronic transitions. In the case of 4-Isopropyl-1H-imidazole-5-amine, the presence of the amino group (-NH2), an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted imidazole. The isopropyl group, being a weakly electron-donating alkyl group, would likely have a minor electronic effect.

Purity analysis by UV-Visible spectroscopy can be performed by comparing the spectrum of a sample to that of a well-characterized reference standard. The presence of impurities may be indicated by the appearance of additional absorption bands or a shift in the wavelength of maximum absorbance (λmax). Furthermore, quantitative analysis can be carried out by creating a calibration curve of absorbance versus concentration, following the Beer-Lambert law.

Table 1: Expected UV-Visible Absorption Data for 4-Isopropyl-1H-imidazole-5-amine

| Transition Type | Expected λmax (nm) | Solvent Effects |

|---|

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of 4-Isopropyl-1H-imidazole-5-amine. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Although a crystal structure for 4-Isopropyl-1H-imidazole-5-amine has not been reported in the surveyed literature, data from other substituted imidazoles can be used to predict its structural features. For example, the crystal structure of N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine reveals a planar quinazoline (B50416) fragment and an imidazole plane at a dihedral angle to each other. researchgate.net Similarly, in 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, classical N-H…N and C-H…N hydrogen bonds are significant in forming the crystal lattice. mdpi.com

For 4-Isopropyl-1H-imidazole-5-amine, it is expected that the imidazole ring will be essentially planar. The amine group at position 5 would likely participate in intermolecular hydrogen bonding with the nitrogen atoms of adjacent imidazole rings, creating a stable crystal lattice. The isopropyl group at position 4 will also influence the molecular packing in the crystal.

Table 2: Predicted Crystallographic Data for 4-Isopropyl-1H-imidazole-5-amine

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for similar small organic molecules) |

| Space Group | Centrosymmetric (e.g., P21/c) is likely |

| Key Bond Lengths (Å) | C-N (imidazole ring) ~1.3-1.4 Å, C-C (isopropyl) ~1.5 Å, C-N (amine) ~1.4 Å |

| Key Bond Angles (°) | Angles within the imidazole ring ~108-110° |

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for the separation, purification, and purity assessment of 4-Isopropyl-1H-imidazole-5-amine.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like 4-Isopropyl-1H-imidazole-5-amine. Reversed-phase HPLC (RP-HPLC) is the most probable mode of separation.

Method development would involve selecting an appropriate stationary phase, mobile phase, and detector. A C18 column is a common choice for the separation of moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase would be a critical parameter to control the ionization state of the amino and imidazole groups, thereby affecting retention. Detection is typically achieved using a UV detector set at the λmax of the compound.

Validation of the HPLC method would be performed according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. While specific HPLC methods for 4-Isopropyl-1H-imidazole-5-amine are not detailed in the available literature, methods for other imidazole derivatives often utilize C18 columns with mobile phases containing acetonitrile and water, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. wiley.com

Table 3: Hypothetical HPLC Method Parameters for 4-Isopropyl-1H-imidazole-5-amine

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Formic acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at λmax (e.g., ~270 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Direct analysis of 4-Isopropyl-1H-imidazole-5-amine by GC can be challenging due to the polarity of the amine and imidazole functionalities, which can lead to peak tailing and adsorption on the column. labrulez.com

To overcome these issues, derivatization is often employed to convert the polar N-H groups into less polar derivatives. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents. Alternatively, the use of specialized columns for amines, such as those with a basic stationary phase (e.g., Rtx-Volatile Amine), can allow for direct analysis without derivatization. ccsknowledge.com A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) would be suitable for detection.

A study on the GC-MS analysis of imidazole-like compounds involved derivatization with isobutyl chloroformate before analysis. gdut.edu.cn This highlights a potential strategy for the GC analysis of 4-Isopropyl-1H-imidazole-5-amine.

Table 4: Potential GC Method Parameters for 4-Isopropyl-1H-imidazole-5-amine (after derivatization)

| Parameter | Condition |

|---|---|

| Column | DB-5 or similar non-polar capillary column |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | FID or MS |

Thin-Layer Chromatography (TLC) Methodologies

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and assessing purity. For 4-Isopropyl-1H-imidazole-5-amine, silica (B1680970) gel 60 F254 plates would be a suitable stationary phase. google.com

The mobile phase, or eluent, would typically be a mixture of a polar and a less polar organic solvent. The polarity of the eluent is adjusted to achieve a good separation, with a target retardation factor (Rf) value typically between 0.3 and 0.7. For imidazole derivatives, solvent systems such as ethyl acetate/hexane, dichloromethane (B109758)/methanol, or chloroform/acetone are commonly used. nih.govijcrt.org

Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm) due to the UV-absorbing nature of the imidazole ring. Staining with reagents like iodine vapor or potassium permanganate (B83412) solution can also be used for visualization. nih.gov

Table 5: Illustrative TLC System for 4-Isopropyl-1H-imidazole-5-amine

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl Acetate : Hexane (e.g., 7:3 v/v) or Dichloromethane : Methanol (e.g., 9:1 v/v) |

| Visualization | UV light (254 nm), Iodine vapor |

Computational and Theoretical Investigations of 4 Isopropyl 1h Imidazole 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are powerful computational tools that allow for the detailed examination of a molecule's behavior at the electronic level. These methods, rooted in quantum mechanics, can predict a wide range of molecular properties, including geometric structure, and electronic distribution, which are fundamental to understanding chemical reactivity and potential biological activity. For a molecule like 4-Isopropyl-1H-imidazole-5-amine, with its potential applications in medicinal chemistry, such calculations provide invaluable insights. nih.govresearchgate.net

Density Functional Theory (DFT) is a prominent method used for these investigations, offering a balance between computational cost and accuracy. nih.govacs.org By modeling the electron density, DFT can elucidate the electronic structure and predict how the molecule will interact with other chemical species.

Electronic Structure and Reactivity Descriptors

The electronic structure of 4-Isopropyl-1H-imidazole-5-amine is dictated by the interplay of the imidazole (B134444) ring and its substituents: an isopropyl group at the C4 position and an amine group at the C5 position. The imidazole ring itself is an electron-rich aromatic heterocycle. nih.gov The amine (-NH2) group is a strong electron-donating group through resonance, further increasing the electron density of the imidazole ring. The isopropyl group, while less impactful, is a weak electron-donating group through induction.

This electronic arrangement significantly influences the molecule's reactivity. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can quantify the chemical reactivity and kinetic stability of a molecule.

Illustrative Global Reactivity Descriptors:

| Descriptor | Formula | Significance | Illustrative Value for Imidazole Derivatives |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution | ~2.2 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency | ~-4.0 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons | ~3.6 eV |

| Softness (S) | 1 / (2η) | Capacity to receive electrons | ~0.23 eV-1 |

These values are representative and serve to illustrate the typical range for this class of compounds.

A smaller HOMO-LUMO gap is indicative of higher chemical reactivity and a greater propensity for intramolecular charge transfer. researchgate.net The electron-donating nature of the substituents on 4-Isopropyl-1H-imidazole-5-amine would be expected to raise the HOMO energy, likely resulting in a smaller energy gap and increased reactivity compared to unsubstituted imidazole.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, positing that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

For 4-Isopropyl-1H-imidazole-5-amine, the HOMO is expected to be localized predominantly over the electron-rich imidazole ring and the amine group, reflecting their electron-donating capabilities. The LUMO, conversely, would likely be distributed across the aromatic system. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. acs.org A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity.

Illustrative Frontier Molecular Orbital Properties:

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.3 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.5 |

These values are illustrative and based on typical findings for substituted imidazoles.

The analysis of FMOs is crucial for predicting how 4-Isopropyl-1H-imidazole-5-amine might interact with biological targets, such as enzymes, where orbital overlap plays a key role in binding. numberanalytics.com

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netresearchgate.net This is an invaluable tool for predicting non-covalent interactions, particularly hydrogen bonding, which are fundamental to ligand-protein recognition. rsc.orgresearchgate.net

In the MESP of 4-Isopropyl-1H-imidazole-5-amine, the most negative regions (typically colored red) are expected to be concentrated around the nitrogen atoms of the imidazole ring and the lone pair of the amine group, identifying them as likely hydrogen bond acceptor sites. researchgate.netlibretexts.org Conversely, the hydrogen atoms of the amine group and the N-H of the imidazole ring would exhibit positive electrostatic potential (typically colored blue), marking them as hydrogen bond donor sites. researchgate.netresearchgate.net The isopropyl group would present a region of relatively neutral potential.

Understanding the ESP is critical for drug design, as it allows for the prediction of how a molecule will orient itself within the binding pocket of a protein to maximize favorable electrostatic interactions. nih.gov

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques that predict how a small molecule (ligand), such as 4-Isopropyl-1H-imidazole-5-amine, binds to a macromolecular target, typically a protein. researchgate.netarabjchem.org These methods are instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level. frontiersin.org

Ligand-Protein Interaction Prediction for Biochemical Targets

Molecular docking simulations place the ligand into the binding site of a target protein in various orientations and conformations, calculating a "docking score" that estimates the binding affinity. nih.gov For 4-Isopropyl-1H-imidazole-5-amine, potential biochemical targets could include kinases, a class of enzymes often targeted in cancer therapy, due to the structural similarities of the imidazole core to known kinase inhibitors. nih.gov

A docking study would predict the specific interactions between the ligand and the amino acid residues of the target's active site. It is anticipated that the amine group and the imidazole nitrogens of 4-Isopropyl-1H-imidazole-5-amine would act as key hydrogen bond donors and acceptors, respectively. The isopropyl group would likely engage in hydrophobic (van der Waals) interactions within a nonpolar pocket of the binding site.

Illustrative Ligand-Protein Interactions for an Imidazole Derivative with a Kinase Target:

| Interacting Residue (Kinase) | Interaction Type | Ligand Moiety Involved |

| Glutamic Acid (Glu) | Hydrogen Bond | Imidazole N-H |

| Leucine (Leu) | Hydrophobic Interaction | Isopropyl Group |

| Aspartic Acid (Asp) | Hydrogen Bond | Amino Group (-NH2) |

| Valine (Val) | Hydrophobic Interaction | Imidazole Ring |

This table is a hypothetical example illustrating the types of interactions that could be predicted from a molecular docking study.

These predictions can guide the synthesis of more potent and selective inhibitors by suggesting modifications to the ligand structure to enhance binding interactions. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis explores the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of single bonds. lew.ro For a flexible molecule like 4-Isopropyl-1H-imidazole-5-amine, which has rotatable bonds associated with the isopropyl group, understanding its conformational preferences is crucial. Different conformers can have different energies and shapes, which in turn can affect their ability to bind to a protein. nih.govresearchgate.net

By identifying the low-energy, and therefore most populated, conformations, researchers can gain a more accurate picture of the molecule's shape, which is essential for effective molecular docking and drug design. lew.ro

Reaction Mechanism Predictions using Computational Chemistry

Computational chemistry provides powerful tools to elucidate the complex reaction pathways leading to the formation of substituted imidazoles like 4-Isopropyl-1H-imidazole-5-amine. While a specific documented synthesis for this exact compound may not be widely published, established mechanisms for synthesizing 4,5-disubstituted imidazoles can be computationally modeled to predict its formation.

The synthesis of the imidazole core typically involves multicomponent reactions, with the Radziszewski reaction and its variations being fundamental. researchgate.net These reactions generally involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine source (like ammonium (B1175870) acetate). researchgate.netresearchgate.net For 4-Isopropyl-1H-imidazole-5-amine, a plausible pathway would involve an α-dicarbonyl, isobutyraldehyde (B47883) (to introduce the isopropyl group at C4), and an amine source that provides the amino group at C5.

Computational methods, particularly Density Functional Theory (DFT), are employed to model these reaction mechanisms. Researchers can map the potential energy surface of the reaction, identifying key intermediates, transition states, and activation energies. For instance, a proposed mechanism could start with the formation of a diimine intermediate from the condensation of a dicarbonyl compound and ammonium acetate (B1210297). researchgate.net This diimine would then react with isobutyraldehyde. Computational modeling can validate the feasibility of this pathway by calculating the energy barriers for each step, including the initial condensation, the subsequent cyclization, and the final aromatization step involving the loss of a water molecule. youtube.com

Alternative synthetic strategies for substituted imidazoles that can be modeled include:

Catalyst-Mediated Synthesis : Both metal catalysts (e.g., copper, gold) and organocatalysts are used to promote imidazole formation under milder conditions. organic-chemistry.org Computational studies can explore the catalytic cycle, showing how the catalyst interacts with reactants to lower the activation energy. For example, in a copper-catalyzed reaction, modeling can illustrate the formation of key intermediates like copper-imines that facilitate the cyclization process.

Rearrangement Reactions : Some synthetic routes involve unique molecular rearrangements. A Pummerer-like rearrangement, for instance, can lead to highly substituted imidazoles. organic-chemistry.org Theoretical calculations can be instrumental in understanding the intricate electronic shifts and bond reformations that define such cascade reactions.

The table below summarizes potential synthetic routes and the role of computational chemistry in predicting their mechanisms.

| Synthetic Method | Plausible Precursors | Key Mechanistic Steps | Role of Computational Chemistry |

| Modified Radziszewski | α-Dicarbonyl, Isobutyraldehyde, Ammonium Acetate | Diimine formation, condensation with aldehyde, cyclization, dehydration/aromatization. researchgate.net | Calculate transition state energies, validate intermediate structures, determine reaction feasibility and regioselectivity. |

| Copper-Catalyzed MCR | Isopropyl-substituted enone, Amine source | Copper-promoted imine formation, intramolecular cyclization, aromatization. | Elucidate the catalytic cycle, model catalyst-substrate interactions, predict yield and regioselectivity. |

| Gold-Catalyzed Cyclization | N-iminylsulphilimine, Isopropyl-substituted ynamide | Nitrene transfer, cyclization. | Investigate the nature of the gold carbene intermediate, map the potential energy surface of the cycloaddition. |

| Organocatalyzed MCR | Amidoxime, Activated alkyne (isopropyl-substituted) | Aza-Michael addition, intramolecular cyclization. organic-chemistry.org | Model the role of the organocatalyst (e.g., proton transfer), predict the stereochemical outcome. |

These computational investigations not only explain experimentally observed outcomes but also guide the optimization of reaction conditions and the design of more efficient synthetic pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for In Vitro Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. wikipedia.org For imidazole derivatives, QSAR is a vital tool for designing new molecules with enhanced potency for specific biological targets and for predicting their activity in vitro. nih.govnih.gov

The development of a robust QSAR model for a series of compounds related to 4-Isopropyl-1H-imidazole-5-amine follows several key steps:

Data Set Selection : A dataset of imidazole derivatives with experimentally measured in vitro biological activity (e.g., IC₅₀ values for enzyme inhibition) is compiled. This set is typically divided into a training set for model development and a test set for external validation. nih.govnih.gov

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can be classified as:

1D/2D Descriptors : Physicochemical properties (e.g., LogP, molecular weight), topological indices, and counts of structural features. tubitak.gov.tr

3D Descriptors : Derived from the 3D conformation of the molecules, such as steric fields (Comparative Molecular Field Analysis - CoMFA) and electrostatic or hydrophobic fields (Comparative Molecular Similarity Indices Analysis - COMSIA). nih.gov

Model Construction : A mathematical model is created to link the descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. nih.govtubitak.gov.tr

Model Validation : The model's statistical significance and predictive power are rigorously assessed. Key validation metrics include:

R² (Coefficient of Determination) : Measures the goodness of fit for the training set.

Q² (Cross-validated R²) : Assesses the model's internal robustness through cross-validation. A high Q² value (e.g., > 0.6) is desirable. nih.gov

External Validation : The model's ability to predict the activity of the test set compounds is evaluated. nih.gov

QSAR studies on imidazole derivatives have successfully identified key structural features for various biological activities. For example, a study on imidazole derivatives as 14α-demethylase inhibitors found that atomic van der Waals volumes and Sanderson electronegativities were significant descriptors. tubitak.gov.tr Another 3D-QSAR study on 2,4,5-trisubstituted imidazoles as anticancer agents highlighted the importance of steric and electrostatic fields around the imidazole core. nih.gov The insights from such models can directly inform the design of new derivatives of 4-Isopropyl-1H-imidazole-5-amine, suggesting modifications to the isopropyl or amine groups to enhance a desired biological effect.

| QSAR Model Example | Biological Target/Activity | Key Descriptors Identified | Statistical Significance | Reference |

| Regression Model | Anti-Human Cytomegalovirus (HCMV) | Associative Neural Network with descriptors from Online Chemical Modeling Environment (OCHEM) | q² = 0.71-0.76 (cross-validation) | nih.gov |

| MLR Model | 14α-Demethylase (CYP51) Inhibition | Atomic van der Waals volumes, Atomic Sanderson electronegativities (R6u, RDF030v, Mor25v, GATs5e, R5e+) | Statistically significant validation parameters reported. | tubitak.gov.tr |

| 3D-QSAR (CoMFA/COMSIA) | Casein Kinase II (CK2) Inhibition | Steric, Electrostatic, Hydrophobic, and H-bond donor/acceptor fields | CoMFA: Q²=0.66, R²=0.98; COMSIA: Q²=0.75, R²=0.99 | nih.gov |

Spectroscopic Property Prediction and Theoretical Validation

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules like 4-Isopropyl-1H-imidazole-5-amine. By comparing theoretically calculated spectra with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of its electronic and vibrational characteristics.

Density Functional Theory (DFT) is the most common method used for these predictions. researchgate.netnih.gov The process typically involves:

Geometry Optimization : The 3D structure of the molecule is optimized to find its lowest energy conformation. The B3LYP functional combined with a basis set like 6-311++G(d,p) is widely used for this purpose. nih.gov

Frequency Calculations : Once the geometry is optimized, vibrational frequency calculations are performed. These predict the positions of absorption bands in the Infrared (IR) and Raman spectra. The results can be used to assign specific vibrational modes (e.g., N-H stretching, C=C bending) to the experimental peaks. nih.govresearchgate.net

NMR Calculations : The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated to predict NMR chemical shifts. These theoretical values are then compared to experimental spectra to aid in signal assignment, which is particularly useful for complex heterocyclic systems. mdpi.com

Electronic Transition Calculations : Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption maxima (λ_max) in UV-Visible spectra. This method also provides information about the nature of the transitions, such as the involvement of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

For 4-Isopropyl-1H-imidazole-5-amine, theoretical calculations would predict characteristic spectral features. For instance, the IR spectrum is expected to show a distinct N-H stretching vibration from the amine group and the imidazole ring, and C-H stretching from the isopropyl group. researchgate.net Similarly, ¹H NMR calculations would help distinguish the protons on the imidazole ring from those in the isopropyl group. mdpi.com

The table below shows an example of how theoretical and experimental spectroscopic data are compared for imidazole derivatives.

| Spectroscopic Technique | Characteristic Feature | Typical Experimental Range (cm⁻¹ or ppm) | Typical DFT-Calculated Range (cm⁻¹ or ppm) | Reference |

| FT-IR | N-H stretching (imidazole ring) | 3430 - 3450 cm⁻¹ | ~3451 cm⁻¹ | nih.govresearchgate.net |

| FT-IR | C≡N stretching (for nitrile derivatives) | ~2200 cm⁻¹ | - | |

| FT-IR | NH₂ bending | ~1600 cm⁻¹ | - | |

| Raman | C=C ring modes | 1510 - 1520 cm⁻¹ | ~1514 cm⁻¹ | researchgate.net |

| ¹H NMR | Imidazole NH proton | 12.0 - 13.0 ppm | - | researchgate.net |

| ¹H NMR | Isopropyl CH proton | - | Calculated based on magnetic shielding | mdpi.com |

| ¹³C NMR | Imidazole ring carbons | 115 - 140 ppm | Calculated based on magnetic shielding | mdpi.com |

This synergy between computational prediction and experimental validation is crucial for the unambiguous characterization of novel compounds like 4-Isopropyl-1H-imidazole-5-amine, providing a solid foundation for further research into its chemical and biological properties.

Biological Activity Research and Mechanistic Studies in Vitro and Pre Clinical Models

Exploration of Enzyme Inhibition and Activation Profiles

Kinase Inhibition Studies in Cell-Free Systems

No data are currently available on the kinase inhibitory activity of 4-Isopropyl-1H-imidazole-5-amine.

Phosphodiesterase Modulation in Biochemical Assays

Information regarding the modulation of phosphodiesterase activity by 4-Isopropyl-1H-imidazole-5-amine is not present in the public domain.

Investigation of Other Enzyme Systems in Vitro

There is no available research detailing the interaction of 4-Isopropyl-1H-imidazole-5-amine with other enzyme systems.

Receptor Binding and Ligand-Receptor Interaction Studies

G Protein-Coupled Receptors (GPCRs) Binding Assays

No studies have been published that characterize the binding affinity or functional activity of 4-Isopropyl-1H-imidazole-5-amine at any G protein-coupled receptor.

Ion Channels and Transporters Interaction Studies

There is no publicly accessible information on the interaction of 4-Isopropyl-1H-imidazole-5-amine with ion channels or transporter proteins.

Cellular Pathway Modulation and Signal Transduction Studies in Cell Lines

The imidazole (B134444) ring is a versatile pharmacophore that can interact with various biological targets, leading to the modulation of critical cellular signaling pathways. Research into imidazole-containing compounds has revealed their potential to influence cell fate and function through mechanisms such as inducing apoptosis, regulating the cell cycle, and interrupting inflammatory cascades.

Apoptosis and Cell Cycle Regulation in Cancer Cell Lines

While specific studies on the apoptotic and cell cycle effects of 4-Isopropyl-1H-imidazole-5-amine are not extensively documented in publicly available research, the broader class of imidazole derivatives has demonstrated significant potential in cancer therapy through these mechanisms. High concentrations of certain imidazole compounds have been associated with cytotoxicity and the induction of apoptosis in various cancer cell lines. The mechanism often involves interference with kinase signaling pathways that are crucial for cancer cell proliferation and survival.

For instance, studies on other imidazole derivatives have shown that they can inhibit the growth of cancer cells. acs.orgnih.gov Research on a diverse panel of tumor cell lines, including those from liver, melanoma, neuroblastoma, breast, and lung cancers, has identified several imidazole-based compounds with notable cytotoxic activity. acs.org Some of these derivatives exhibited micromolar cytotoxicity and a degree of selectivity for cancer cells over healthy cell lines. acs.org The induction of apoptosis is a key strategy in cancer treatment, and the ability of imidazole compounds to trigger this programmed cell death pathway underscores their therapeutic potential.

Inflammatory Pathway Interruption in Cellular Models

The anti-inflammatory properties of imidazole derivatives have been noted, suggesting their potential for treating inflammatory diseases. Although specific mechanistic studies on 4-Isopropyl-1H-imidazole-5-amine's role in inflammatory pathway interruption are limited, the general class of compounds is known to modulate inflammatory responses. This can occur through the inhibition of enzymes involved in the inflammatory cascade or by interfering with the signaling pathways that lead to the production of pro-inflammatory cytokines.

Autophagy Modulation in Cellular Systems

Currently, there is a lack of specific research investigating the direct modulation of autophagy by 4-Isopropyl-1H-imidazole-5-amine. Autophagy is a fundamental cellular process for degrading and recycling cellular components, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. The imidazole core is present in molecules that can influence autophagic pathways, but dedicated studies on this specific compound are needed to elucidate any potential role.

Antimicrobial and Antiviral Activity in In Vitro Models

The imidazole scaffold is a cornerstone of many antimicrobial agents. The development of resistance to existing antimicrobial drugs has spurred the synthesis and evaluation of novel imidazole derivatives for their efficacy against a range of pathogens. nih.gov

Antibacterial Efficacy Against Specific Bacterial Strains

Numerous studies have highlighted the antibacterial potential of imidazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.govscirp.org For example, certain N-substituted imidazole derivatives have been synthesized and tested for their minimum inhibitory concentration (MIC) against various bacterial strains. nih.gov

One study reported the synthesis of a series of 4,5-diphenyl-1H-imidazole derivatives and their evaluation against Staphylococcus aureus and Escherichia coli. Some of these compounds demonstrated significant activity, with MIC values as low as 15.62 μg/mL. researchgate.net Another study on 4,5-diphenyl-1H-imidazoles found that one derivative was twice as potent as the standard drug ciprofloxacin (B1669076) against Staphylococcus aureus, with an MIC of 4 μg/mL. scirp.org

The following table summarizes the antibacterial activity of some imidazole derivatives, illustrating the potential of this class of compounds.

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

| 4,5-diphenyl-1H-imidazole derivative 3c | S. aureus | 15.62 | researchgate.net |

| 4,5-diphenyl-1H-imidazole derivative 3f | S. aureus | 15.62 | researchgate.net |

| 4,5-diphenyl-1H-imidazole derivative 3h | S. aureus | 15.62 | researchgate.net |

| 4,5-diphenyl-1H-imidazole derivative 3a | E. coli | 31.25 | researchgate.net |

| 4,5-diphenyl-1H-imidazole derivative 3b | E. coli | 31.25 | researchgate.net |

| 4,5-diphenyl-1H-imidazole derivative 6d | S. aureus | 4 | scirp.org |

| 4,5-diphenyl-1H-imidazole derivative 6c | S. aureus | 16 | scirp.org |

| 4,5-diphenyl-1H-imidazole derivative 6c | Enterococcus faecalis | 16 | scirp.org |

Antifungal Efficacy Against Fungal Strains

Imidazole derivatives are well-established as antifungal agents, with many commercially available drugs belonging to this class. Their mechanism of action often involves the inhibition of enzymes crucial for fungal cell membrane integrity.

Research into novel N-substituted imidazole derivatives has demonstrated their activity against fungal strains such as Candida albicans and Aspergillus niger. nih.gov In one study, a series of 4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives were screened for their in-vitro antifungal activity against C. albicans. Several compounds showed significant activity, with MIC values of 15.62 μg/mL. researchgate.net

The table below presents the antifungal activity of selected imidazole derivatives.

| Compound/Derivative | Fungal Strain | MIC (μg/mL) | Reference |

| N-substituted imidazole derivative 1b | C. albicans | - | nih.gov |

| N-substituted imidazole derivative 1b | A. niger | - | nih.gov |

| 4,5-diphenyl-1H-imidazole derivative 3c | C. albicans | 15.62 | researchgate.net |

| 4,5-diphenyl-1H-imidazole derivative 3f | C. albicans | 15.62 | researchgate.net |

| 4,5-diphenyl-1H-imidazole derivative 3h | C. albicans | 15.62 | researchgate.net |

Antiviral Activity Against Viral Replications in Cell Cultures